molecular formula C11H11ClN2O B072483 (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol CAS No. 1136-60-3

(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol

Cat. No. B072483
CAS RN: 1136-60-3
M. Wt: 222.67 g/mol
InChI Key: MOMLHNYGSVMETK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolines, including compounds similar to “(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol,” typically involves the reaction of chalcones with hydrazines under certain conditions. A new series of pyrazole derivatives can be synthesized under microwave conditions, using ethanol or methanol/glacial acetic acid mixture by the reaction of hydrazines and several kinds of chalcone derivatives. These syntheses are characterized by their efficiency and the potential for high yield under optimized conditions (Sheetal et al., 2018).

Molecular Structure Analysis

Pyrazolines, including this specific compound, are notable for their structural diversity and the ability to modify their molecular structure to enhance their biological activity. The molecular structure analysis often involves spectroscopic methods such as NMR and IR, which help in characterizing the synthesized compounds and confirming their expected structures.

Chemical Reactions and Properties

The chemical reactivity of pyrazoline derivatives allows for their use as intermediates in the synthesis of more complex heterocyclic compounds. They can undergo various chemical reactions, including cyclization, nucleophilic substitution, and oxidation, to produce a wide range of heterocyclic structures with potential pharmaceutical applications.

Physical Properties Analysis

Pyrazolines, by virtue of their molecular structure, exhibit a range of physical properties that can be tuned by substituting different groups on the pyrazoline ring. These properties include solubility in various solvents, melting points, and crystalline forms, which are crucial for their application in different domains.

Chemical Properties Analysis

The chemical properties of pyrazolines, including “(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol,” are influenced by the presence of functional groups on the pyrazoline core. These properties determine their reactivity, stability, and biological activity. Pyrazolines exhibit a range of activities such as antimicrobial, antioxidant, and anticancer properties, making them valuable in medicinal chemistry (M. Govindaraju et al., 2012).

Scientific Research Applications

Application

The compound “(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol” is used in the field of chemical crystallography. It is synthesized as an intermediate for the production of new pyrazole derivatives .

Method of Application

The synthesis pathway of the compound begins with the reaction of the Vilsmeier-Haack reagent (DMF/POCl3) and 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-one. The obtained 1H-pyrazole-4-carbaldehyde intermediate and aniline are reacted in ethanol at room temperature, to form the Schiff base derivative that is purified by recrystallization from ethanol .

Results or Outcomes

The crystal structure of the compound was determined by X-ray diffraction method. The crystal belongs to monoclinic, space group P 21 / c with unit cell parameters a = 6.7637 (4) Å, b = 6.8712 (3) Å, c = 22.4188 (10) Å, β = 93.8458 (14)º, V = 1039.56 (9) Å 3 and Z = 4 .

Photochromic Materials

Application

The compound is used in the field of photochromic materials. It is a part of a larger compound, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, which displays interesting photochromic behavior in both the crystalline and solution phase .

Method of Application

The compound is synthesized as a result of a one-pot, three-component reaction of trans-2-benzoyl-3-(4-nitrophenyl)aziridine with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and ammonium acetate .

Results or Outcomes

The synthesized compound exhibits a noticeable color change as a result of the photochromic reaction in the solid and solution state. This property makes it a potential candidate for the development of light-sensitive eyewear, optical memory, molecular devices, optical sensing applications, and molecular photonics .

Pharmaceutical Field

Application

The pyrazole ring, which is a part of the compound, is an important class of heterocyclic compounds in the pharmaceutical field .

Method of Application

Pyrazoles and their derivatives are synthesized through various chemical reactions and are used in the development of various drugs .

Results or Outcomes

Pyrazoles and their derivatives have been known to exhibit a wide range of physiological and pharmacological activities, such as anti-inflammatory, antibacterial, anti-convulsant, anticancer, anti-depressant, anti-hyperglycemic, antiviral, antipyretic, antioxidant, and antitubercular activities .

Synthesis of Thiolates, Azides, Amines, and Fused Pyrazolo Heterocycles

Application

The compound is a highly versatile intermediate for the synthesis of thiolates, azides, amines, and fused pyrazolo heterocycles .

Method of Application

The compound is prepared under Vilsmeyer conditions in which chlorination of C1 occurs in addition to the expected formylation .

Results or Outcomes

The synthesized compound is used as an intermediate in the production of new pyrazole derivatives .

Development of Light-Sensitive Eyewear and Optical Memory

Application

The compound is part of a larger compound that exhibits a noticeable color change as a result of the photochromic reaction in the solid and solution state. This property makes it a potential candidate for the development of light-sensitive eyewear and optical memory .

Method of Application

The compound is synthesized as a result of a one-pot, three-component reaction .

Results or Outcomes

The synthesized compound displays interesting photochromic behavior in both the crystalline and solution phase .

Pharmaceutical Field

Application

The pyrazole ring, which is a part of the compound, is an important class of heterocyclic compounds in the pharmaceutical field .

Method of Application

Pyrazoles and their derivatives are synthesized through various chemical reactions and are used in the development of various drugs .

Results or Outcomes

Pyrazoles and their derivatives have been known to exhibit a wide range of physiological and pharmacological activities, such as anti-inflammatory, antibacterial, anti-convulsant, anticancer, anti-depressant, anti-hyperglycemic, antiviral, antipyretic, antioxidant, and antitubercular activities .

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It has hazard statements H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 .

properties

IUPAC Name

(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-8-10(7-15)11(12)14(13-8)9-5-3-2-4-6-9/h2-6,15H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMLHNYGSVMETK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1CO)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359107
Record name (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol

CAS RN

1136-60-3
Record name (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol
Reactant of Route 2
(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol
Reactant of Route 3
(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol
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(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol
Reactant of Route 5
(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol
Reactant of Route 6
(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol

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